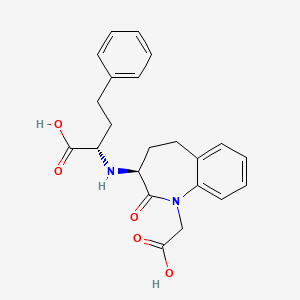
布尼洛尔
科学研究应用
布尼洛尔具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Bunitrolol functions as a beta-adrenergic antagonist, interacting with beta-adrenergic receptors on the surface of cells. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of heart rate, contractility, and vascular tone. By binding to these receptors, Bunitrolol inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . Additionally, Bunitrolol has been shown to interact with cytochrome P450 enzymes, particularly in its metabolic pathways .
Cellular Effects
Bunitrolol exerts significant effects on various cell types, particularly those in the cardiovascular system. It influences cell signaling pathways by blocking beta-adrenergic receptors, which are involved in the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). This inhibition leads to a reduction in cAMP levels, affecting cellular processes such as gene expression and cellular metabolism . In cardiac cells, Bunitrolol reduces the force of contraction and heart rate, thereby decreasing the oxygen demand of the heart .
Molecular Mechanism
At the molecular level, Bunitrolol acts by binding to beta-adrenergic receptors, preventing the binding of endogenous catecholamines. This competitive inhibition results in the blockade of the receptor’s activity, leading to a decrease in the activation of adenylate cyclase and a subsequent reduction in cAMP levels . The decrease in cAMP levels affects various downstream signaling pathways, including those involved in calcium ion regulation and muscle contraction . Bunitrolol also exhibits weak alpha-1 adrenergic blocking activity, which contributes to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bunitrolol have been observed to change over time. Studies have shown that Bunitrolol is stable under standard laboratory conditions, but its efficacy can decrease with prolonged exposure to light and air . Long-term studies have indicated that Bunitrolol maintains its beta-blocking activity over extended periods, although some degradation products may form over time . In vitro and in vivo studies have demonstrated that Bunitrolol continues to exert its effects on cellular function, including the reduction of heart rate and blood pressure, over extended periods .
Dosage Effects in Animal Models
The effects of Bunitrolol vary with different dosages in animal models. At low doses, Bunitrolol effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, Bunitrolol can cause bradycardia, hypotension, and other cardiovascular side effects . Studies have also shown that there is a threshold dose above which the risk of toxic effects increases significantly . These findings highlight the importance of careful dosage management in clinical settings to avoid adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
Bunitrolol is primarily metabolized in the liver, with cytochrome P450 enzymes playing a key role in its biotransformation . The major metabolic pathway involves the hydroxylation of Bunitrolol to form 4-hydroxybunitrolol, which is then further metabolized and excreted . This metabolic process requires NADPH and is inhibited by compounds such as cimetidine, indicating the involvement of specific cytochrome P450 isoforms . The metabolism of Bunitrolol can affect its pharmacokinetics and overall efficacy, making it important to consider potential drug interactions in clinical practice.
Transport and Distribution
After administration, Bunitrolol is distributed throughout the body, with a particular affinity for cardiovascular tissues . The distribution of Bunitrolol is influenced by factors such as blood flow, tissue binding, and membrane permeability . Bunitrolol is known to cross the blood-brain barrier, and its transport is mediated by P-glycoprotein, which actively effluxes the drug from the brain to the blood . This transport mechanism plays a crucial role in regulating the concentration of Bunitrolol in different tissues and its overall pharmacological effects.
Subcellular Localization
Within cells, Bunitrolol is primarily localized in the cytoplasm, where it interacts with beta-adrenergic receptors on the cell membrane . The subcellular localization of Bunitrolol is crucial for its activity, as it needs to be in close proximity to its target receptors to exert its effects . Additionally, Bunitrolol may undergo post-translational modifications that influence its localization and function within the cell . Understanding the subcellular distribution of Bunitrolol can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
布尼洛尔通过多步合成过程合成。 合成从2-羟基苯腈开始,用环氧氯丙烷和氢氧化钠处理生成环氧化合物 . 然后,该环氧化合物与叔丁胺反应生成布尼洛尔 . 工业生产方法通常涉及优化反应参数,如温度和底物浓度,以实现高产率和纯度 .
化学反应分析
布尼洛尔经历几种类型的化学反应,包括:
氧化: 布尼洛尔可以被氧化生成4-羟基布尼洛尔.
还原: 还原反应不太常见,但在特定条件下会发生。
取代: 布尼洛尔可以发生取代反应,特别是涉及羟基.
这些反应中常用的试剂包括氢氧化钠用于生成环氧化合物和叔丁胺用于最终合成步骤 . 这些反应形成的主要产物包括所需的布尼洛尔及其氧化形式,4-羟基布尼洛尔 .
相似化合物的比较
布尼洛尔与其他β-肾上腺素受体阻滞剂相似,如布辛多洛尔、依帕诺洛尔和氰丙吲哚 . 布尼洛尔在其特定的β-肾上腺素受体阻断活性和其微弱的α-1阻断作用方面是独一无二的 . 这种活动组合使其特别有效地治疗某些心血管疾病 .
类似化合物
- 布辛多洛尔
- 依帕诺洛尔
- 氰丙吲哚
属性
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVQSRCYSKKPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022701 | |
| Record name | Bunitrolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34915-68-9 | |
| Record name | (±)-Bunitrolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34915-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunitrolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034915689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunitrolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNITROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2613LO055 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















